![molecular formula C9H17NO6 B2669618 N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide CAS No. 79624-37-6](/img/no-structure.png)

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

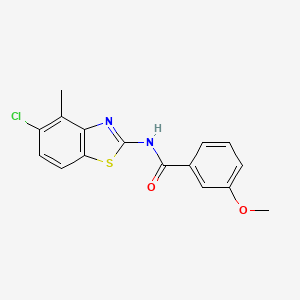

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide (THOP) is an organosulfur compound that has been gaining increased attention in the scientific community due to its potential applications in various fields. THOP is a natural product isolated from the fermentation broth of a fungus, and has been found to have a variety of biological activities. It has been used in the synthesis of various compounds, and has also been studied for its potential applications in drug development, biotechnology, and environmental protection.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Applications Research has demonstrated the antimicrobial and antioxidant properties of metabolites from endophytic fungi, showcasing the potential of such compounds, including derivatives similar to N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide, in treating bacterial and fungal infections, as well as in acting as antioxidants. For instance, metabolites isolated from the endophytic fungus Botryosphaeria dothidea have shown significant inhibitory activity against Bacillus subtilis, Staphylococcus aureus, and the plant pathogen Alternaria solani, as well as strong DPPH radical scavenging activities (Jian Xiao et al., 2014).

Organic Photosensitizers Compounds with a structure similar to the one of interest have been studied for their applications as organic photosensitizers. For example, derivatives of naphthalenediimide have been prepared and used as singlet oxygen photosensitizers for the photooxidation of substrates, demonstrating the utility of such compounds in photochemical reactions and potential applications in materials science (Song Guo et al., 2012).

Synthetic Methodologies In the realm of organic synthesis, efficient methods have been developed for the synthesis of N-substituted propanamides, highlighting the importance of such compounds in synthetic organic chemistry. These methods offer advantages like good yields, mild reaction conditions, and eco-friendliness, making the synthesis of compounds, including those similar to N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide, more accessible for various research and development purposes (Guolan Dou et al., 2011).

Pharmacological Applications Another significant area of application is in the development of new pharmaceuticals. For example, N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives have been synthesized and evaluated as cyclooxygenase inhibitors, showcasing the potential of such compounds in the development of new therapeutic agents for the treatment of inflammation and related diseases (D. Rambabu et al., 2012).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide involves the protection of the hydroxyl groups on D-glucose, followed by selective oxidation and reduction reactions to form the desired compound.", "Starting Materials": [ "D-glucose", "Acetic anhydride", "Pyridine", "Sodium borohydride", "Sodium periodate", "Sodium metabisulfite", "Propanoic acid", "N,N-Dimethylformamide", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Protection of the hydroxyl groups on D-glucose using acetic anhydride and pyridine to form the acetylated derivative", "Selective oxidation of the primary alcohol at C6 using sodium periodate to form the corresponding aldehyde", "Reduction of the aldehyde using sodium borohydride to form the corresponding alcohol", "Selective oxidation of the secondary alcohol at C2 using sodium periodate to form the corresponding ketone", "Reduction of the ketone using sodium borohydride to form the corresponding alcohol", "Deprotection of the acetyl groups using sodium metabisulfite and water to form the desired compound", "Coupling of the resulting alcohol with propanoic acid using N,N-dimethylformamide as a solvent to form N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide" ] } | |

CAS-Nummer |

79624-37-6 |

Produktname |

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide |

Molekularformel |

C9H17NO6 |

Molekulargewicht |

235.236 |

IUPAC-Name |

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide |

InChI |

InChI=1S/C9H17NO6/c1-2-7(14)10-5(3-11)8(15)9(16)6(13)4-12/h3,5-6,8-9,12-13,15-16H,2,4H2,1H3,(H,10,14)/t5-,6-,8-,9-/m1/s1 |

InChI-Schlüssel |

KPGOFLYMMXWXNB-SQEXRHODSA-N |

SMILES |

CCC(=O)NC(C=O)C(C(C(CO)O)O)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

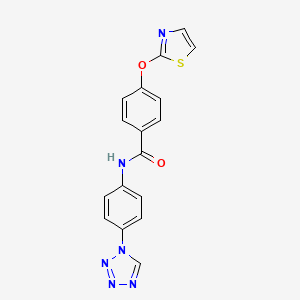

![5-bromo-2-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide](/img/structure/B2669537.png)

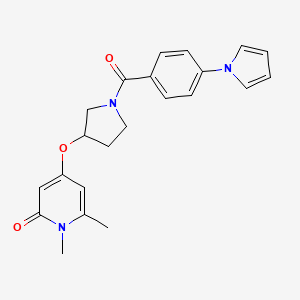

![2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2669540.png)

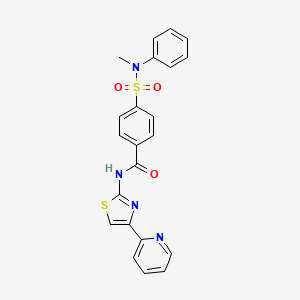

![(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2669543.png)

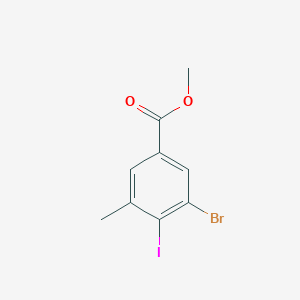

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2669544.png)

![N,N-bis(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B2669546.png)

![(4-chlorophenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2669547.png)